Cas no 1361566-54-2 (3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol)

3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol is a chlorinated pyridine derivative with a hydroxymethyl functional group at the 4-position. Its structure, featuring multiple trichlorophenyl substituents, enhances its stability and potential utility as an intermediate in organic synthesis. The electron-withdrawing effects of the chlorine atoms may improve reactivity in nucleophilic or electrophilic substitution reactions. This compound’s rigid aromatic framework and polar hydroxyl group suggest applicability in coordination chemistry or as a precursor for further functionalization. Its high halogen content could also contribute to flame-retardant properties in specialized materials. The compound’s defined molecular architecture makes it suitable for research in agrochemical or pharmaceutical development, where precise structural modifications are critical.
3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol structure
1361566-54-2 structure
Product name:3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol
CAS No:1361566-54-2
MF:C18H9Cl6NO
MW:467.988158941269
CID:4969344

3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol
    • Inchi: 1S/C18H9Cl6NO/c19-13-1-8(2-14(20)17(13)23)10-5-25-6-11(12(10)7-26)9-3-15(21)18(24)16(22)4-9/h1-6,26H,7H2
    • InChI Key: JFNIYFCGCIWIEQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)C1C=NC=C(C2C=C(C(=C(C=2)Cl)Cl)Cl)C=1CO)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 409
  • XLogP3: 7
  • Topological Polar Surface Area: 33.1

3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013028084-500mg
3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol
1361566-54-2 97%
500mg
798.70 USD 2021-06-22
Alichem
A013028084-1g
3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol
1361566-54-2 97%
1g
1,579.40 USD 2021-06-22
Alichem
A013028084-250mg
3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol
1361566-54-2 97%
250mg
494.40 USD 2021-06-22

3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol Related Literature

Additional information on 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol

Introduction to 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol (CAS No. 1361566-54-2)

3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol, identified by the chemical compound code CAS No. 1361566-54-2, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and industrial applications. The unique structural features of this molecule, particularly the presence of multiple chlorine substituents and a hydroxymethyl group, contribute to its distinct chemical properties and potential functionalities.

The synthesis of 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol involves a series of carefully orchestrated chemical reactions that highlight the expertise required in organic synthesis. The introduction of chlorine atoms at specific positions on the phenyl rings enhances the electron-withdrawing nature of the molecule, which can influence its reactivity and interaction with biological targets. Additionally, the hydroxymethyl group at the 4-position of the pyridine ring provides a site for further functionalization, making this compound a versatile intermediate in drug discovery and material science.

In recent years, there has been a growing interest in pyridine-based compounds due to their role as key scaffolds in the development of novel therapeutic agents. Research has demonstrated that modifications in the pyridine core can significantly alter the pharmacological properties of these molecules. For instance, studies have shown that compounds with electron-deficient pyridine rings exhibit enhanced binding affinity to certain enzymes and receptors, which is crucial for developing effective drugs. The presence of multiple chlorine atoms in 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol may contribute to its ability to interact with biological targets in a specific manner, potentially leading to new therapeutic applications.

One of the most compelling aspects of 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol is its potential as a building block for more complex molecules. The chlorine substituents on the phenyl rings can serve as anchors for further chemical modifications, allowing researchers to tailor the properties of the compound to meet specific needs. This flexibility is particularly valuable in drug discovery pipelines, where lead optimization often requires subtle adjustments to enhance efficacy and reduce toxicity. The hydroxymethyl group also offers opportunities for derivatization, enabling the creation of analogs with different biological profiles.

The applications of 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol extend beyond pharmaceuticals into other areas such as catalysis and material science. In catalysis, pyridine derivatives are frequently used as ligands in transition metal complexes due to their ability to stabilize metal centers and influence reaction pathways. The electron-withdrawing nature of the chlorine atoms can enhance the catalytic activity of these complexes by improving their binding affinity to substrates. Additionally, the hydroxymethyl group can participate in hydrogen bonding interactions, which may be relevant for designing catalysts with specific selectivity.

Recent advancements in computational chemistry have also contributed to our understanding of 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level. These studies have helped researchers predict how modifications to the molecule might affect its potency and selectivity. For example, computational analysis has shown that introducing additional electron-donating groups could enhance binding affinity without compromising specificity. Such findings are invaluable for guiding experimental efforts in drug development.

The synthesis and characterization of 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol have been subjects of several research publications. These studies have not only provided detailed protocols for its preparation but also explored its reactivity under various conditions. One notable study demonstrated that this compound undergoes selective functionalization at the hydroxymethyl group under mild conditions without affecting the chlorine-substituted phenyl rings. This finding opens up new possibilities for generating derivatives with tailored properties.

The potential applications of 3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol in material science are also intriguing. Pyridine-based compounds are known for their ability to form coordination complexes with metals due to their nitrogen donor capability. These complexes can exhibit unique electronic and optical properties that make them suitable for use in advanced materials such as organic semiconductors and luminescent devices. The presence of multiple chlorine atoms may further enhance these properties by influencing charge transport and energy levels within the material.

In conclusion,3,5-Bis(3,4,5-trichlorophenyl)pyridine-4-methanol (CAS No. 1361566-54-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science.The structural features of this molecule make it a valuable intermediate for synthesizing more complex molecules with tailored biological activities.Recent research highlights its role as a building block for drug discovery efforts aimed at developing novel therapeutic agents.Additionally, its applications extend into catalysis, where it serves as a ligand, and material science, demonstrating versatility across multiple disciplines.
The continued exploration of this compound promises to yield further insights into its capabilities and expand its utility in scientific research.

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